molecular formula C15H18N2O3S B6416066 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine CAS No. 1261940-09-3

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine

Cat. No.: B6416066
CAS No.: 1261940-09-3
M. Wt: 306.4 g/mol
InChI Key: GUOLKVBODPAGFV-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-t-butylsulfamoylphenyl precursor, which is then coupled with a pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl ring and pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-t-Butylsulfamoylphenyl)-5-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(3-t-Butylsulfamoylphenyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine is unique due to the presence of both the hydroxyl group and the t-butylsulfamoyl group, which confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

N-tert-butyl-3-(5-hydroxypyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)14-8-7-12(18)10-16-14/h4-10,17-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOLKVBODPAGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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